molecular formula C7H5FN2 B6251329 2-ethynyl-5-fluoropyridin-3-amine CAS No. 1824187-37-2

2-ethynyl-5-fluoropyridin-3-amine

Cat. No.: B6251329
CAS No.: 1824187-37-2
M. Wt: 136.1
InChI Key:
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Description

2-ethynyl-5-fluoropyridin-3-amine is a chemical compound that has garnered significant attention in the scientific community due to its potential implications in various fields of research and industry. This compound is characterized by the presence of an ethynyl group at the 2-position, a fluorine atom at the 5-position, and an amine group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-5-fluoropyridin-3-amine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures forms fluoropyridines . Another method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-5-fluoropyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Fluorination: Aluminum fluoride and copper fluoride at 450-500°C.

    Diazotization: Sodium nitrite in hydrofluoric acid.

    Cross-Coupling: Palladium catalysts with arylboronic acids.

Major Products

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-ethynyl-5-fluoropyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Used in the development of new agricultural products with improved physical, biological, and environmental properties.

Mechanism of Action

The mechanism of action of 2-ethynyl-5-fluoropyridin-3-amine involves its interaction with various molecular targets and pathways. The presence of the fluorine atom, a strong electron-withdrawing group, significantly influences the compound’s reactivity and interactions with biological molecules . The ethynyl group also plays a crucial role in its chemical behavior, allowing it to participate in various cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridin-3-amine
  • 3-amino-2-fluoropyridine
  • 2-bromo-5-iodopyridin-3-amine

Uniqueness

2-ethynyl-5-fluoropyridin-3-amine is unique due to the combination of the ethynyl group, fluorine atom, and amine group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1824187-37-2

Molecular Formula

C7H5FN2

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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